molecular formula C24H20N2O B12995089 N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide

Cat. No.: B12995089
M. Wt: 352.4 g/mol
InChI Key: RDACGBLQBNSBGB-UHFFFAOYSA-N
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Description

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to the disruption of protein synthesis and antimalarial activity. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways .

Comparison with Similar Compounds

N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline-3-carboxamide: Known for its potential as a cholesteryl ester transfer protein inhibitor.

    2-Phenylquinoline-4-carboxamide: Studied for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-benzyl-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O/c1-17-11-13-19(14-12-17)23-15-21(20-9-5-6-10-22(20)26-23)24(27)25-16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27)

InChI Key

RDACGBLQBNSBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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